molecular formula C13H9FN2O4 B1681247 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione CAS No. 835616-60-9

2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

Cat. No. B1681247
M. Wt: 276.22 g/mol
InChI Key: CRAUTELYXAAAPW-UHFFFAOYSA-N
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Description

The compound “2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione” is a functionalized cereblon ligand used for the development of Thalidomide-based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also useful in reducing the levels of TNFα in a mammal .


Synthesis Analysis

The synthetic route for 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives is depicted in a study . The study designed and synthesized a novel series of these derivatives as new kinds of CRBN modulators .


Chemical Reactions Analysis

The compound reacts with TBTU, DIPEA, and 3-aminopiperidine-2,6-dione hydrochloride in dichloromethane. The mixture reacts under room temperature overnight .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 276.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 1 . Its exact mass and monoisotopic mass is 276.22 g/mol .

Scientific Research Applications

Cancer Treatment Efficacy

Research has highlighted the effectiveness of compounds like "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" in the treatment of various cancers. For instance, a study demonstrated that the combination of oxaliplatin with folinic acid and 5-fluorouracil (referred to as FOLFOX-4) significantly improves the objective response and progression-free survival in first-line treatment of patients with KRAS exon 2 wild-type metastatic colorectal cancer (Bokemeyer et al., 2015). This underscores the compound's role in enhancing the efficacy of existing chemotherapy regimens.

Mechanisms of Action and Combination Therapies

The compound's mechanism of action, often explored in combination therapies, has shown promising results in increasing the efficacy of cancer treatments. For example, adding gemcitabine (GEM) to the FOLFOX-4 regimen in patients with advanced gastric cancer has been tested, leveraging the synergistic effects of these drugs to enhance anti-tumor activity (Correale et al., 2005). This combination approach highlights the potential for integrating "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" into multifaceted treatment strategies.

Safety and Tolerability

Safety and tolerability are crucial considerations in the clinical application of any chemotherapy agent. Studies have evaluated the side effects and patient tolerance of treatment regimens involving this compound. Research aiming to determine the therapeutic effect in combination with other agents, like fluorouracil and folinic acid, has found that such combinations can be effective with manageable side effects, emphasizing the importance of dose optimization and patient monitoring during treatment (Erlichman et al., 1988).

Advanced and Metastatic Cancer Focus

A significant amount of research has concentrated on the application of "2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione" in the context of advanced and metastatic cancers. Studies have shown that regimens including this compound, particularly in combination with other chemotherapy agents, can lead to improved outcomes in hard-to-treat cases, such as metastatic colorectal cancer, by extending survival and improving the quality of life for patients (Douillard et al., 2000).

properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAUTELYXAAAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474502
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione

CAS RN

835616-60-9
Record name 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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